Dynapyrazole-A, >=98% (HPLC)
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Overview
Description
Dynapyrazole-A is a potent dynein inhibitor . It inhibits microtubule activity without inhibiting basal ATPase activity . Dynein is a motor protein in the AAA+ superfamily that transport cellular cargos toward microtubule minus-ends .
Synthesis Analysis
The synthesis of Dynapyrazole-A was guided by the chemical structure of ciliobrevins, which are also dynein inhibitors . The structure of ciliobrevins was characterized and conformationally constrained isosteres were designed . These studies led to the identification of dynapyrazoles, which are more potent inhibitors than ciliobrevins .
Molecular Structure Analysis
The molecular formula of Dynapyrazole-A is C20H12ClIN4O . Its exact mass is 485.97 and its molecular weight is 486.698 .
Chemical Reactions Analysis
Dynapyrazole-A inhibits the basal activity of the AAA3 mutant with an IC50 of 5.5 ± 1.6 µM . Even in the context of the AAA3 mutant enzyme, a residual ATPase activity of 0.2 s−1 was observed at the highest Dynapyrazole-A concentrations tested .
Physical And Chemical Properties Analysis
Dynapyrazole-A has a molecular weight of 486.7 g/mol . It is soluble to 20 mM in DMSO . Its storage temperature is -20°C .
Scientific Research Applications
Dynein Inhibition
Dynapyrazole A is a potent dynein inhibitor . It inhibits dynein 1 and dynein 2-dependent microtubule gliding . Dyneins are motor proteins that transport cellular cargos toward microtubule minus-ends .
Hedgehog Signaling Inhibition
Dynapyrazole A also inhibits hedgehog signaling in vitro . The Hedgehog signaling pathway is a key regulator of animal development and is implicated in numerous cancers when aberrantly activated.
Microtubule Activity Regulation
Dynapyrazole A inhibits microtubule activity without inhibiting basal ATPase activity . Microtubules are a component of the cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape.
Chemical Structure-Guided Design
Dynapyrazole A was developed through chemical structure-guided design . This process involves the design of chemical structures to create more potent inhibitors of a target, in this case, dynein.
Cellular Assays
Dynapyrazole A has been used in cellular assays to study its effects on dynein . These assays help researchers understand how the compound interacts with dynein in a cellular context.
Synthesis of Pyrazole Derivatives
Dynapyrazole A is a pyrazole derivative . Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities . Therefore, Dynapyrazole A contributes to the advancement of methodologies and applications of pyrazole derivatives.
Mechanism of Action
Target of Action
Dynapyrazole A primarily targets cytoplasmic dyneins , which are motor proteins in the AAA+ superfamily . These proteins transport cellular cargos toward microtubule minus-ends . Dynapyrazole A inhibits both dynein 1 and dynein 2 . The evidence indicates that Dynapyrazole A targets the AAA1 site .
Mode of Action
Dynapyrazole A interacts with its targets by inhibiting the ATPase activity of microtubule-stimulated dynein without blocking microtubule-independent basal activity . It blocks ADP-vanadate-dependent photocleavage at site 1 . It also inhibits the activity of a dynein 1 construct with a mutation in the AAA3 domain .
Biochemical Pathways
The inhibition of dynein’s ATPase activity by Dynapyrazole A affects the transport of cellular cargos along microtubules . Dynein’s ATPase activity is stimulated by interactions with microtubules and is thought to occur mainly at AAA1, while hydrolysis at AAA3 plays a regulatory role .
Result of Action
At single-digit micromolar concentrations, Dynapyrazole A blocks intraflagellar transport in the cilium and lysosome motility in the cytoplasm, processes that depend on cytoplasmic dyneins . It inhibits dynein 1 and dynein 2-dependent microtubule gliding .
Future Directions
Chemical-structure-based analyses can lead to inhibitors with improved properties and distinct modes of inhibition . Dynapyrazoles, including Dynapyrazole-A, have been identified as more potent inhibitors than ciliobrevins . They could be used to study the cellular functions and conformational dynamics of AAA proteins . There are also early efforts to utilize AAA protein inhibitors, including Dynapyrazole-A, in the clinical setting .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABPBCMFKJDOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dynapyrazole A |
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